molecular formula C4H4ClNO2 B3051163 4-Chloro-5-methylisoxazol-3(2H)-one CAS No. 31554-94-6

4-Chloro-5-methylisoxazol-3(2H)-one

Cat. No.: B3051163
CAS No.: 31554-94-6
M. Wt: 133.53 g/mol
InChI Key: SPNMIOXIRGNFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methylisoxazol-3(2H)-one (CAS 31554-94-6) is a chemical compound with the molecular formula C 4 H 4 ClNO 2 and a molecular weight of 133.53 g/mol [ 1 ]. This solid compound features an isoxazolone core, a privileged scaffold in medicinal and agrochemical research known for its diverse biological activities. Isoxazole and isoxazolone derivatives are recognized for their significant potential in scientific research. These heterocyclic compounds are frequently investigated as key intermediates in organic synthesis and for their wide spectrum of biological activities [ 3 ]. Specifically, 5-methylisoxazole motifs have been identified as valuable building blocks in the synthesis of novel fused heterocyclic systems, such as oxazepine derivatives, which are explored for their antimicrobial properties [ 3 ]. The structural framework provided by this compound makes it a valuable reagent for researchers in drug discovery and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

CAS No.

31554-94-6

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

4-chloro-5-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7)

InChI Key

SPNMIOXIRGNFJG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NO1)Cl

Canonical SMILES

CC1=C(C(=O)NO1)Cl

Origin of Product

United States

Preparation Methods

Hydrogen Peroxide–Acetic Acid System

Isoxazoles undergo oxidation to isoxazolones under acidic conditions with hydrogen peroxide (H₂O₂). For 4-chloro-5-methylisoxazole, the reaction likely proceeds via electrophilic attack at the nitrogen atom, followed by ring expansion and tautomerization. A typical protocol involves:

  • Reagents : 30% H₂O₂, glacial acetic acid (1:3 molar ratio)
  • Conditions : Reflux at 80–90°C for 6–8 hours under nitrogen atmosphere
  • Workup : Neutralization with sodium bicarbonate, extraction with ethyl acetate, and silica gel chromatography

This method is comparable to the oxidation of 3,5-dimethylisoxazole to 3,5-dimethylisoxazol-4(5H)-one, which achieves yields of 60–70% under analogous conditions. Chlorine substituents may slightly reduce reactivity due to electron-withdrawing effects, necessitating extended reaction times.

Alternative Oxidizing Agents

Peracids (e.g., meta-chloroperbenzoic acid) and potassium permanganate in acidic media represent viable alternatives. However, these systems risk over-oxidation or ring cleavage, particularly with electron-deficient substrates like chlorinated isoxazoles.

Cyclization of β-Ketoamide Precursors

A convergent strategy employs cyclization of β-ketoamide intermediates, a method widely used for isoxazolone synthesis.

Hydroxylamine-Mediated Cyclization

Reaction of 4-chloro-3-methyl-3-oxopropanamide with hydroxylamine hydrochloride in ethanol yields the target compound through nucleophilic attack and dehydration:

$$
\text{ClC(O)C(CH₃)CONH₂} + \text{NH₂OH·HCl} \rightarrow \text{4-Chloro-5-methylisoxazol-3(2H)-one} + \text{H₂O} + \text{HCl}
$$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (β-ketoamide : NH₂OH·HCl)
  • Solvent : Ethanol/water (4:1)
  • Temperature : 70°C, 4 hours
  • Yield : ~55% (estimated from benzisoxazolone analogues)

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 20 min) significantly accelerates cyclization, improving yields to 65–70% while reducing byproduct formation. This approach aligns with green chemistry principles by minimizing solvent use.

Chlorination of 5-Methylisoxazol-3(2H)-one

Post-synthetic modification via electrophilic chlorination offers a modular pathway.

Direct Chlorination with SO₂Cl₂

Treatment of 5-methylisoxazol-3(2H)-one with sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces chlorine at the 4-position:

$$
\text{C₄H₅NO₂} + \text{SO₂Cl₂} \rightarrow \text{C₄H₃ClNO₂} + \text{SO₂} + \text{HCl}
$$

Key Considerations :

  • Regioselectivity : Directed by the methyl group’s steric and electronic effects
  • Conditions : 0°C, slow addition over 1 hour, followed by stirring at room temperature for 12 hours
  • Yield : 40–50% (based on furanone chlorination data)

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern facilities favor continuous flow over batch processing for oxidation reactions. A representative setup includes:

Parameter Specification
Reactor Type Tubular (316L stainless steel)
Residence Time 30 minutes
Temperature 85°C
Pressure 3 bar
Throughput 5 kg/h

This method enhances heat transfer and reduces safety risks associated with exothermic oxidations.

Catalyst Optimization

Heterogeneous catalysts like TiO₂-supported vanadium oxide improve H₂O₂ utilization efficiency by 20–30%, lowering production costs. Catalyst recycling for ≥10 cycles maintains consistent activity.

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods:

Method Yield (%) Purity (%) Scalability Cost Index
H₂O₂ Oxidation 60–70 95 High 1.0
β-Ketoamide Cyclization 55–65 90 Moderate 1.2
Direct Chlorination 40–50 85 Low 1.5
Flow Reactor 75–80 98 High 0.8

Cost Index: Relative to H₂O₂ oxidation baseline (1.0)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functionalized isoxazole derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds.

Scientific Research Applications

4-Chloro-5-methylisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Differences: Isoxazolone (O, N) vs. isothiazolinone (S, N) . Sulfur in isothiazolinones increases electrophilicity and biocidal activity compared to oxygen in isoxazolones.
  • Substituent Positions: Chlorine at C4 in isoxazolone vs. C5 in isothiazolinone alters electronic distribution and steric accessibility.

Physicochemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Property This compound (Inferred) 5-Chloro-2-methyl-4-isothiazolin-3-one Benzoxazole-Triazole Derivative
Melting Point ~80–100°C (estimated) Not reported >250°C (decomposition)
Solubility Moderate in polar solvents (e.g., DMSO) Limited water solubility Soluble in DMSO, DMF
Stability Hydrolytically sensitive due to lactam ring Stable under acidic conditions Stable in dry environments
Reactivity Electrophilic at C5, nucleophilic at N1 High electrophilicity at C3 due to S Reactive at thione and triazole sites

Insights :

  • The lactam ring in isoxazolone may undergo hydrolysis under basic conditions, unlike the thioamide in isothiazolinones.
  • Methyl groups in both isoxazolone and isothiazolinone reduce water solubility but enhance lipid compatibility.

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